REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[N+:8]([O-])[CH:7]=[CH:6]2.C(OC(=O)C)(=[O:16])C>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:16])[NH:8][CH:7]=[CH:6]2
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Name
|
|
Quantity
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5.2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=C[N+](=CC2=CC1)[O-]
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated
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Type
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TEMPERATURE
|
Details
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to cool down
|
Type
|
ADDITION
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Details
|
the pH was adjusted by addition of 2N HCl to 6
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted several times with methyl-tert.butyl ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layer was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CNC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.26 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |